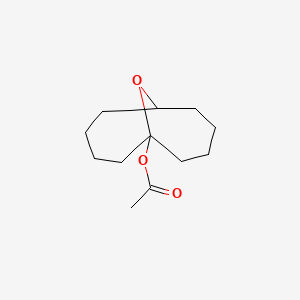
11-Oxabicyclo(4.4.1)undec-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Oxabicyclo(4.4.1)undec-1-yl acetate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.2854 . It is also known by its systematic name, 11-Oxabicyclo(4.4.1)undecan-1-ol, acetate . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom within the ring system.
准备方法
The synthesis of 11-Oxabicyclo(4.4.1)undec-1-yl acetate typically involves the esterification of 11-Oxabicyclo(4.4.1)undecan-1-ol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
化学反应分析
11-Oxabicyclo(4.4.1)undec-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in the presence of an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
科学研究应用
11-Oxabicyclo(4.4.1)undec-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure makes it a valuable building block in organic synthesis.
Biology: This compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 11-Oxabicyclo(4.4.1)undec-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetate group can be hydrolyzed by esterases to release the active 11-Oxabicyclo(4.4.1)undecan-1-ol, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
11-Oxabicyclo(4.4.1)undec-1-yl acetate can be compared with other similar compounds, such as:
11-Oxabicyclo(4.4.1)undecan-1-ol: The parent alcohol from which the acetate is derived. It has similar chemical properties but lacks the ester functionality.
Bicyclo(4.4.1)undecane derivatives: Compounds with similar bicyclic structures but different functional groups. These compounds may have different reactivity and applications depending on the nature of the functional groups.
The uniqueness of this compound lies in its combination of a bicyclic structure with an acetate ester group, which imparts specific chemical and biological properties.
属性
CAS 编号 |
26749-88-2 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
11-oxabicyclo[4.4.1]undecan-1-yl acetate |
InChI |
InChI=1S/C12H20O3/c1-10(13)14-12-8-4-2-6-11(15-12)7-3-5-9-12/h11H,2-9H2,1H3 |
InChI 键 |
LDIMMRSMNDWSKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC12CCCCC(O1)CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


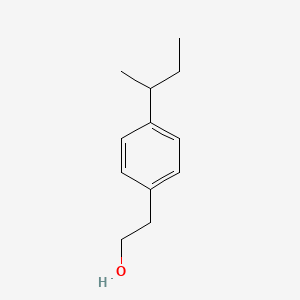
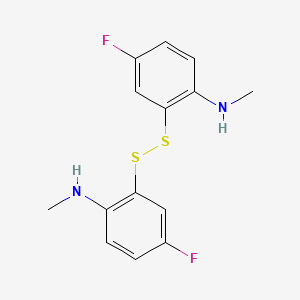
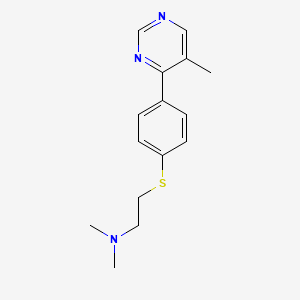
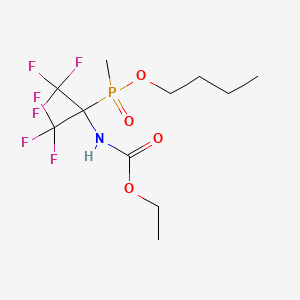
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
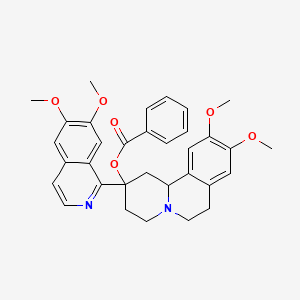
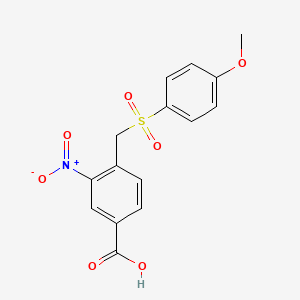
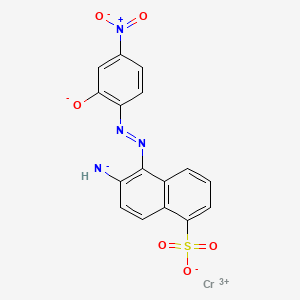
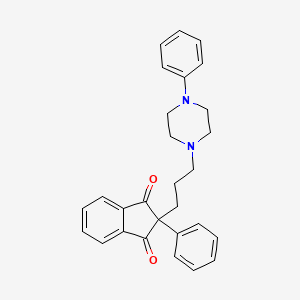
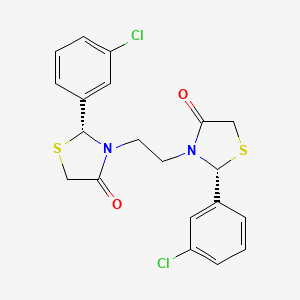
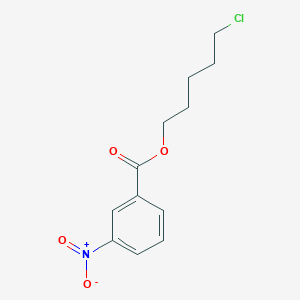
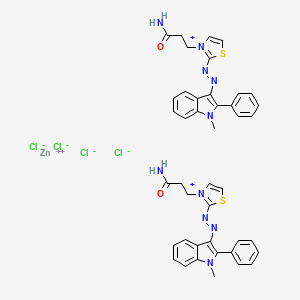
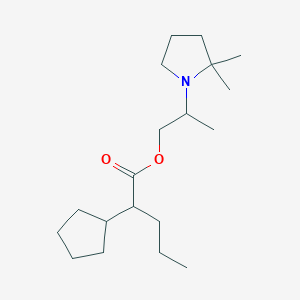
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
